
4-(2,3-Dibromopropil)-2,3,5,6-tetrafluorobenzotricloruro
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,3-Dibromopropyl)-2,3,5,6-tetrafluorobenzotrichloride is an organic compound with a complex structure that includes bromine, fluorine, and chlorine atoms
Aplicaciones Científicas De Investigación
4-(2,3-Dibromopropyl)-2,3,5,6-tetrafluorobenzotrichloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce bromine, fluorine, and chlorine atoms into target molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly those requiring halogenated compounds.
Industry: Utilized in the production of specialty chemicals, including flame retardants and polymer additives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dibromopropyl)-2,3,5,6-tetrafluorobenzotrichloride typically involves the bromination of a suitable precursor, followed by the introduction of fluorine and chlorine atoms. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems helps in controlling the reaction parameters, ensuring safety and efficiency in the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,3-Dibromopropyl)-2,3,5,6-tetrafluorobenzotrichloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, inert atmosphere.
Substitution: Nucleophiles (e.g., hydroxide ions), electrophiles (e.g., alkyl halides), solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce dehalogenated compounds. Substitution reactions can result in the formation of new carbon-halogen or carbon-oxygen bonds.
Mecanismo De Acción
The mechanism by which 4-(2,3-Dibromopropyl)-2,3,5,6-tetrafluorobenzotrichloride exerts its effects involves its ability to interact with various molecular targets. The presence of multiple halogen atoms allows it to form strong bonds with other molecules, influencing their reactivity and stability. The compound can also participate in electron transfer processes, affecting redox reactions and other biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2,3-Dibromopropyl)-2,3,5,6-tetrafluorobenzene
- 4-(2,3-Dibromopropyl)-2,3,5,6-tetrachlorobenzotrichloride
- 4-(2,3-Dibromopropyl)-2,3,5,6-tetrafluorobenzotrifluoride
Uniqueness
4-(2,3-Dibromopropyl)-2,3,5,6-tetrafluorobenzotrichloride is unique due to its specific combination of bromine, fluorine, and chlorine atoms, which confer distinct chemical properties
Propiedades
IUPAC Name |
1-(2,3-dibromopropyl)-2,3,5,6-tetrafluoro-4-(trichloromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Br2Cl3F4/c11-2-3(12)1-4-6(16)8(18)5(10(13,14)15)9(19)7(4)17/h3H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGUSOCQBQVPKPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1F)F)C(Cl)(Cl)Cl)F)F)C(CBr)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Br2Cl3F4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
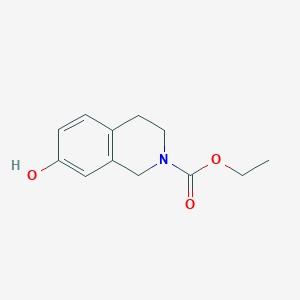
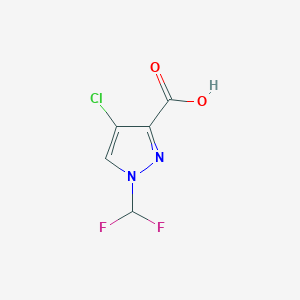
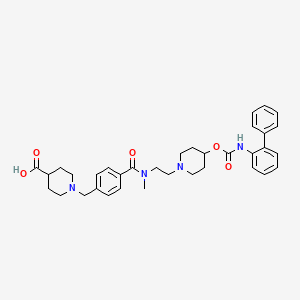
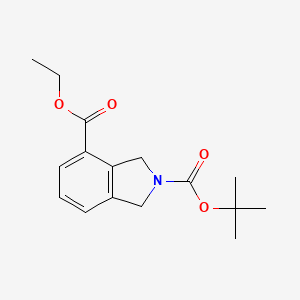
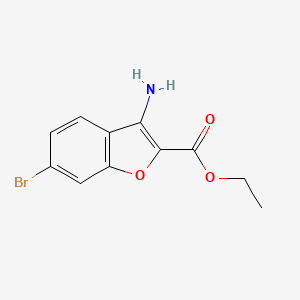
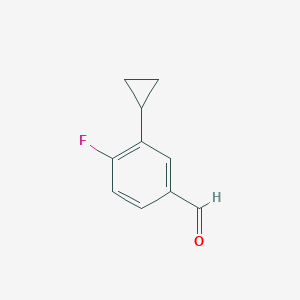


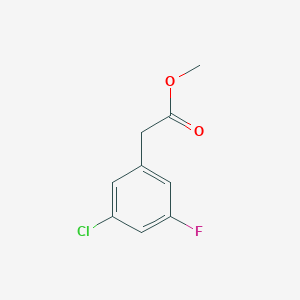


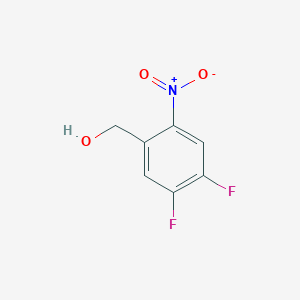

![Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate](/img/structure/B1426077.png)
